1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol
Overview
Description
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol is a unique organic compound that features both a dioxolane and a thiazole ring in its structure
Scientific Research Applications
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol has diverse applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The thiazole ring can be introduced via a cyclization reaction involving a thiourea derivative and an α-haloketone . The final step involves the coupling of the dioxolane and thiazole intermediates under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalysts and optimized reaction conditions can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dioxolane ring may enhance the compound’s stability and bioavailability, while the thiazole ring can interact with biological macromolecules .
Comparison with Similar Compounds
- 1-(1,3-Dioxolan-2-yl)-2-propanone
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- (2-Methyl-(1,3)dioxolan-2-yl)-acetic acid 3,7-dimethyl-octa-2,6-dienyl ester
Uniqueness: 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol is unique due to the presence of both dioxolane and thiazole rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5(10)6-4-9-7(13-6)8-11-2-3-12-8/h4-5,8,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVWXEREDOFYIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)C2OCCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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